2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
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Overview
Description
2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one is a complex organic compound that features a unique structure combining elements of pyrido, thiadiazolo, and pyrimidinone rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one typically involves multi-step organic reactions. The process begins with the preparation of the core pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one structure, followed by the introduction of the aminoethyl and phenylethyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The amino and sulfanyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH4).
Substitution: Strong nucleophiles like sodium azide (NaN3) or potassium cyanide (KCN) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while reduction of nitro groups results in amines.
Scientific Research Applications
2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For instance, it may inhibit certain enzymes involved in cancer cell proliferation, leading to anti-cancer effects. The exact pathways and molecular targets are still under investigation.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2-aminoethyl)sulfanyl]ethanol
- 7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d]pyrimidin-5-one
- 2-[(2-aminoethyl)sulfanyl]-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one
Uniqueness
What sets 2-[(2-aminoethyl)sulfanyl]-7-(2-phenylethyl)-6,7,8,9-tetrahydro-5H-pyrido[4,3-d][1,3,4]thiadiazolo[3,2-a]pyrimidin-5-one apart is its combination of functional groups and ring structures, which confer unique chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest in scientific research.
Properties
Molecular Formula |
C18H21N5OS2 |
---|---|
Molecular Weight |
387.5 g/mol |
IUPAC Name |
5-(2-aminoethylsulfanyl)-11-(2-phenylethyl)-4-thia-2,6,7,11-tetrazatricyclo[7.4.0.03,7]trideca-1(9),2,5-trien-8-one |
InChI |
InChI=1S/C18H21N5OS2/c19-8-11-25-18-21-23-16(24)14-12-22(9-6-13-4-2-1-3-5-13)10-7-15(14)20-17(23)26-18/h1-5H,6-12,19H2 |
InChI Key |
KAFRBMOQFBEJOQ-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CC2=C1N=C3N(C2=O)N=C(S3)SCCN)CCC4=CC=CC=C4 |
Origin of Product |
United States |
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